1,3-苯并二氧杂-4-乙酸

描述

Synthesis Analysis

The synthesis of 1,3-Benzodioxol-4-ylacetic acid derivatives involves the use of various compounds. For instance, a study reported the synthesis of benzodioxole derivatives as COX inhibitors and cytotoxic agents . The synthesized compounds were identified using FTIR, HRMS, 1 H-NMR, and 13 C-NMR techniques .Molecular Structure Analysis

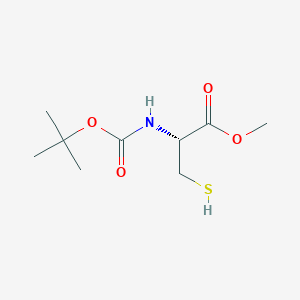

The molecular structure of 1,3-Benzodioxol-4-ylacetic acid allows for intricate reactions, making it an invaluable tool for exploring new scientific territories. The structure of this compound plays a pivotal role in its biological activities .Chemical Reactions Analysis

The chemical reactions of 1,3-Benzodioxol-4-ylacetic acid involve various pathways. For instance, a study reported that all reaction pathways involved the formation of pre-reactive complexes which in turn alter reaction energy barriers .科学研究应用

合成和结构分析

- 合成技术和结构性质:化合物 1,3-苯并二氧杂-4-乙酸及其衍生物的合成技术和结构性质已得到研究。例如,Li Zhang 等人(2007)合成了相关化合物 3-(1,3-苯并二氧杂-5-基)丙烯酸乙酯,并分析了其结构性质 (Zhang, Wang, & Yu, 2007)。类似地,Ragamathunnisa M 等人(2015)对 1-(1,3-苯并二氧杂-5-基)硫脲(一种与 1,3-苯并二氧杂-4-乙酸密切相关的化合物)进行了光谱和量子力学研究 (Ragamathunnisa M, Revathi M, & Jasmine Vasantha Rani E, 2015)。

缓蚀

- 缓蚀中的应用:M. E. Belghiti 等人(2018)探讨了胡椒碱衍生物(包括 1,3-苯并二氧杂-4-乙酸结构)在铁表面的绿色缓蚀剂中的应用。这项研究突出了该化合物在保护金属免受腐蚀方面的潜力 (Belghiti 等人,2018)。

抗菌应用

- 抗菌活性:Aziz‐ur‐Rehman 等人(2015)研究了 1,3-苯并二氧杂-5-胺的 N-取代磺酰胺衍生物的抗菌活性,证明了 1,3-苯并二氧杂衍生物的抗菌应用 (Aziz‐ur‐Rehman, Siddiqa, Abbasi, Siddiqui, Khalid, Rasool, Ahmed, & Malik, 2015)。

光引发中的应用

- 聚合中的光引发剂:Volkan Kumbaraci 等人(2012)研究了 1,3-苯并二氧杂的衍生物,特别是在萘二氧环酮-1,3-苯并二氧杂中,作为自由基聚合中的光引发剂的应用 (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012)。

抗肿瘤活性

- 抗肿瘤治疗中的潜力:N. Micale 等人(2002)合成了一系列 1,3-苯并二氧杂,并评估了它们的抗肿瘤活性,表明这些化合物(包括 1,3-苯并二氧杂-4-乙酸衍生物)在癌症治疗中的潜力 (Micale, Zappalà, & Grasso, 2002)。

作用机制

While specific mechanisms of action for 1,3-Benzodioxol-4-ylacetic acid are not detailed in the search results, related compounds have been studied. For example, benzoic acid is an antimicrobial food additive and a fungistatic compound widely used as a food preservative . Another study reported a novel auxin receptor agonist, named K-10, had a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses .

安全和危害

The safety data sheet for a related compound, 2-(1,3-benzodioxol-4-yl)acetic acid, includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

未来方向

The future directions for 1,3-Benzodioxol-4-ylacetic acid research could involve further exploration of its diverse applications, ranging from drug synthesis to organic chemistry investigations. Additionally, more research could be conducted on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards .

属性

IUPAC Name |

2-(1,3-benzodioxol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)4-6-2-1-3-7-9(6)13-5-12-7/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLXDCHSJLNMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

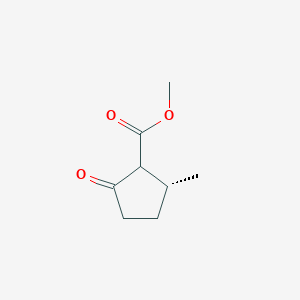

C1OC2=CC=CC(=C2O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434844 | |

| Record name | 1,3-benzodioxol-4-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxol-4-ylacetic acid | |

CAS RN |

100077-49-4 | |

| Record name | 1,3-benzodioxol-4-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。